Product packaging for Flumarin(Cat. No.:)

Flumarin

Cat. No.: B10828578
M. Wt: 518.5 g/mol
InChI Key: PPPZBOLFWGINKN-GNFRJPFZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flumarin, the trade name for the antibiotic Flomoxef Sodium, is an oxacephem, a class of beta-lactam antibiotics . Its primary mechanism of action, characteristic of beta-lactams, is the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby disrupting the synthesis of peptidoglycan, a vital structural component. This action leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . This bactericidal activity gives this compound a broad spectrum against various Gram-positive and Gram-negative bacteria . Recent scientific investigations have highlighted its potential research value. A significant area of study is its use in combination with other antibiotics, such as fosfomycin, to treat serious infections complicated by antimicrobial resistance. Promising in vitro and model studies have suggested that the combination of flomoxef and fosfomycin could be a synergistic and efficacious regimen for the empirical treatment of neonatal sepsis, particularly in settings with high resistance to standard therapies . Furthermore, clinical research has explored this compound (flomoxef) as an antimicrobial prophylactic agent. One retrospective study compared its efficacy to fosfomycin in preventing infectious complications following transrectal ultrasound (TRUS) guided prostate biopsy and found the two to be comparable, underscoring its relevance in surgical prophylaxis research . This product is designated For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17F2N6NaO7S2 B10828578 Flumarin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17F2N6NaO7S2

Molecular Weight

518.5 g/mol

IUPAC Name

sodium;(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12?,15-;/m0./s1

InChI Key

PPPZBOLFWGINKN-GNFRJPFZSA-M

Isomeric SMILES

CO[C@@]1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Origin of Product

United States

Molecular Structure and Design Principles of Flumarin Analogues

Structural Classification and Core Scaffolds

Flumarin is classified as an oxacephem antibiotic. ontosight.aialfa-chemistry.comwikipedia.orgwikipedia.org The core scaffold of this compound, like other oxacephems, is a 5-oxa-1-azabicyclo[4.2.0]oct-2-ene ring system. ontosight.aidrugfuture.comgoogle.com This bicyclic structure consists of a four-membered β-lactam ring fused to a six-membered dihydrooxazine ring, with an oxygen atom at position 1 of the six-membered ring. ontosight.aialfa-chemistry.comnih.gov A carboxylic acid moiety is present at the C4 position. nih.gov

This compound itself has specific substituents attached to this core structure. At the C7 position of the azetidinone ring, it features a 7α-methoxy group and a 7β-{2-[(difluoromethyl)thio]acetamido} substituent. nih.gov The C3 position of the dihydrooxazine ring is substituted with a [[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl group. wikipedia.orgnih.gov The presence of the 7α-methoxy group is characteristic of cephamycin-class antibiotics, which are often grouped with second-generation cephalosporins due to their extended spectrum and increased stability against β-lactamases. nih.govncats.io

Rational Design Strategies for this compound Derivatives

Rational drug design plays a crucial role in developing this compound analogues. This involves making targeted structural modifications to the core scaffold and its substituents to enhance desired properties such as bioactivity, metabolic stability, and resistance to bacterial defense mechanisms. hku.hkmdpi.com

Structural Modification for Enhanced Bioactivity

Modifications to the side chains at the C3 and C7 positions of the oxacephem core are primary strategies for developing analogues with enhanced bioactivity. The nature of the substituent at position 7 is known to influence stability, while the group at position 3 can affect metabolic stability and pharmacokinetic characteristics. etflin.com

For this compound specifically, the presence of the difluoromethylthioacetyl group at the C7 amino position and the (2-hydroxyethyl)tetrazolylthiomethyl group at the C3 methyl position are key structural features contributing to its antibacterial spectrum and stability. wikipedia.orgnih.gov Research into oxacephem analogues has explored variations of these substituents to identify compounds with improved activity against a wider range of bacteria, including resistant strains. researchgate.net The goal is often to enhance binding affinity to penicillin-binding proteins (PBPs), the bacterial enzymes involved in cell wall synthesis that are the targets of β-lactam antibiotics. ontosight.aialfa-chemistry.com

Introduction of Fluorinated Moieties in Oxacephalosporin Structures

The introduction of fluorine atoms or fluorinated moieties into organic molecules, including antibiotics, is a significant strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. researchgate.net In the context of oxacephalosporins like this compound, the difluoromethylthio group at the C7 position is a notable example of fluorination. wikipedia.orgnih.gov

Computational Chemistry in this compound Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, including the design and optimization of antibiotic structures like this compound analogues. spirochem.combioscipublisher.com It offers methods to predict molecular properties, simulate interactions, and screen large libraries of potential compounds in silico, significantly accelerating the research and development process. spirochem.comazolifesciences.comresearchgate.net

In Silico Screening and Virtual Combinatorial Chemistry

In silico screening involves using computational methods to rapidly evaluate large databases of chemical compounds for potential biological activity against a specific target. researchgate.netfrontiersin.orgmdpi.com This process can identify promising candidates for synthesis and in vitro testing, saving time and resources compared to traditional high-throughput screening. researchgate.net

Virtual combinatorial chemistry involves computationally generating libraries of potential new compounds by combining different molecular building blocks or modifying existing structures based on known scaffolds, such as the oxacephem core of this compound. nih.gov These virtual libraries can then be subjected to in silico screening to identify molecules predicted to have desirable properties, such as improved binding affinity to PBPs or enhanced stability against β-lactamases. etflin.comresearchgate.net While specific detailed studies on in silico screening or virtual combinatorial chemistry explicitly focused on this compound analogues were not extensively detailed in the search results, these techniques are widely applied in the discovery and optimization of antibiotic structures, including cephalosporins and oxacephems. etflin.comazolifesciences.comresearchgate.netmdpi.com

Molecular Modeling for Conformation and Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. spirochem.combioscipublisher.comscielo.brscielo.org.mx In the context of this compound design, molecular modeling can be used to predict the preferred three-dimensional conformations of this compound and its analogues. scielo.brscielo.org.mx Understanding molecular conformation is crucial because the shape of a molecule dictates how it interacts with its biological target, such as a bacterial PBP. googleapis.comscielo.br

Furthermore, molecular modeling can predict the nature and strength of interactions between this compound analogues and their targets at the atomic level. spirochem.combioscipublisher.comscielo.br Techniques like molecular docking can simulate how a ligand (the antibiotic molecule) fits into the binding site of a protein (the PBP), predicting the binding pose and estimating the binding affinity. bioscipublisher.comscielo.br This information is invaluable for rationally designing analogues with improved binding characteristics and, consequently, enhanced antibacterial potency. googleapis.combioscipublisher.com Molecular dynamics simulations can provide insights into the flexibility of the molecules and their targets and how they interact over time. scielo.br While specific examples of molecular modeling studies solely focused on this compound were not prominently featured, these methods are standard practice in the design and study of β-lactam antibiotics and their interactions with bacterial enzymes. hku.hketflin.comgoogleapis.comscielo.brscielo.org.mxresearchgate.net

Synthetic Methodologies and Chemical Transformations of Flumarin

Total Synthesis Pathways for Flumarin and Its Precursors

Total synthesis routes for Flomoxef (B131810) sodium involve the construction of the oxacephem ring system and the introduction of the specific substituents at positions 3 and 7. One described route for preparing a key intermediate, 2-(difluoromethylthio)acetic acid, involves the reaction of chlorodifluoromethane (B1668795) with ethyl thioglycolate in the presence of ethanolic sodium ethoxide, followed by hydrolysis. drugfuture.com This acid intermediate is then condensed with an amine intermediate to form part of the Flomoxef structure. drugfuture.com

Another synthetic approach outlines the preparation of flomoxef acid from a benzhydryl ester intermediate. This reaction can be carried out in the presence of metacresol at elevated temperatures (65-70°C). google.com The resulting flomoxef acid solution is then processed further to obtain the sodium salt. google.com

A simplified representation of key steps in some synthetic pathways:

StepStarting Material(s)Reagent(s)/ConditionsProduct/IntermediateReference
Preparation of key acid intermediateChlorodifluoromethane, Ethyl thioglycolateEthanolic sodium ethoxide, Hydrolysis2-(difluoromethylthio)acetic acid drugfuture.com
Condensation with amine intermediate2-(difluoromethylthio)acetic acid, Amine intermediatePhosphoryl chloride, pyridineDiphenylmethyl ester intermediate drugfuture.com
Preparation of Flomoxef acidBenzhydryl ester intermediateMetacresol, 65-70°CFlomoxef acid google.com
Conversion of Flomoxef acid to sodium saltFlomoxef acidTriethylamine (B128534) (for triethylamine salt), Sodium salt solutionFlomoxef triethylamine salt, Flomoxef sodium salt google.com

Stereoselective Synthesis of this compound Stereoisomers

Flomoxef sodium possesses defined stereochemistry, specifically the (6R,7R) configuration as indicated in its IUPAC name. wikipedia.orgnih.govchemspider.comguidetopharmacology.orgnih.gov Achieving this specific stereochemistry is crucial for its biological activity. While detailed this compound-specific stereoselective synthesis methods were not extensively described in the search results, the synthesis of chiral fluorinated compounds and control over stereocenters are active areas of research in organic chemistry. researchgate.net Techniques such as directed catalysis and controlled reaction conditions are employed to favor the formation of desired stereoisomers in the synthesis of various complex molecules. nih.govrsc.org The precise stereochemical control during the construction of the oxacephem core and the attachment of side chains is paramount in the synthesis of Flomoxef.

Novel Synthetic Routes for this compound Derivatives

Research into novel synthetic routes often explores alternative methodologies to improve efficiency, yield, or introduce structural variations for new derivatives. While specific novel routes for this compound derivatives were not prominently detailed, general advancements in synthetic chemistry, particularly involving fluorinated heterocycles, are relevant.

Microwave-assisted organic synthesis is a technique that can offer advantages such as reduced reaction times, higher yields, and improved energy efficiency in the synthesis of organic compounds, including fluorinated heterocycles. benthamscience.comresearchgate.netnih.gov Although direct application to this compound synthesis was not found, this methodology holds potential for optimizing specific steps in the synthesis of this compound or its analogues by providing rapid and controlled heating. benthamscience.com Studies have demonstrated the successful use of microwave irradiation in the synthesis of various fluorine-containing heterocyclic systems. doaj.orgnih.gov

This compound contains a difluoromethylsulfanyl group, incorporating both fluorine and sulfur atoms. wikipedia.orgnih.govchemspider.comguidetopharmacology.orgnih.gov Fluorodesulfurization reactions, which involve the cleavage of a carbon-sulfur bond and the formation of a carbon-fluorine bond, are relevant in the synthesis of fluorinated organic molecules. rsc.org While the synthesis of the difluoromethylthio group in this compound's precursor involves forming the C-S bond adjacent to the difluoromethyl group drugfuture.com, research into fluorodesulfurization could potentially inform the synthesis of novel this compound analogues with different fluorinated sulfur-containing moieties or modifications of the existing one.

Process Chemistry Development for this compound Production

Process chemistry development for this compound production focuses on optimizing the synthesis for large-scale manufacturing, ensuring purity, consistency, and efficiency. This includes addressing aspects like impurity control, crystallization procedures, and adherence to Good Manufacturing Practices (GMP). ildong.com Reports mention the analysis and preparation methods for process impurities related to Flomoxef sodium, highlighting the importance of impurity profiling in industrial production. patsnap.com Crystallization steps are also critical in purifying intermediates and the final product, with specific conditions like temperature control being important for yield and purity. google.com Manufacturing facilities producing this compound Injection operate under strict GMP standards, indicating established and controlled chemical processes are in place. ildong.com

Characterization of Synthetic Intermediates and Products

Characterization of synthetic intermediates and the final this compound product is essential to confirm their identity, purity, and structure. Analytical techniques commonly employed in organic synthesis are used for this purpose. High-Performance Liquid Chromatography (HPLC) is mentioned as a detection method in the context of analyzing Flomoxef process impurities, indicating its use in monitoring reaction progress and product purity. patsnap.com Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely used to elucidate the structure of organic molecules, including complex pharmaceutical compounds and their stereoisomers. drugfuture.comnih.gov Mass spectrometry and other analytical techniques also play a vital role in the comprehensive characterization of synthetic compounds. The chemical structure, molecular formula, and other identifiers available in databases like PubChem are derived from such characterization efforts. wikipedia.orgnih.govchemspider.comguidetopharmacology.orgnih.govkegg.jpchemicalbook.com

Mechanistic Elucidation of Flumarin S Antimicrobial Action

Cellular and Subcellular Targets of Flumarin

The primary cellular target of this compound is the bacterial cell wall. Its action is bactericidal, leading to the death of susceptible bacteria rcsb.orgnih.gov.

Inhibition of Bacterial Cell Wall Biosynthesis

This compound inhibits the synthesis of the bacterial cell wall, a crucial structure for maintaining bacterial cell integrity, particularly in resisting osmotic pressure rcsb.orgrcsb.orgmicrobenotes.com. This inhibition occurs during the final stages of peptidoglycan assembly rcsb.orgmicrobenotes.com. Peptidoglycan is a complex polymer that provides structural strength to the cell wall rcsb.orgmdpi.com. By disrupting its synthesis, this compound weakens the cell wall, ultimately leading to cell lysis and death rcsb.orgrcsb.org.

Specific Interactions with Penicillin-Binding Proteins (PBPs)

Like other beta-lactam antibiotics, this compound exerts its effect by binding to penicillin-binding proteins (PBPs) rcsb.orgrcsb.orgmicrobenotes.comnih.govresearchgate.netacs.orgnih.gov. PBPs are bacterial enzymes, many of which are transpeptidases, that are essential for the cross-linking of peptidoglycan chains, a vital step in cell wall synthesis rcsb.orgmicrobenotes.comacs.org. This compound binds to these PBPs, thereby inactivating them and preventing the transpeptidation process rcsb.orgrcsb.orgmicrobenotes.comnih.govresearchgate.netacs.orgnih.gov. This inhibition of murein-crosslinking enzymes is a key aspect of this compound's antibacterial activity nih.govresearchgate.net. Notably, Flomoxef (B131810) sodium is characterized by its scarce induction of PBP-2', a protein associated with methicillin (B1676495) resistance in Staphylococcus aureus nih.gov.

Molecular Basis of this compound's Stability Against β-Lactamases

This compound, being an oxacephem, possesses structural features that contribute to its stability against hydrolysis by certain beta-lactamase enzymes wikipedia.orguni.lurcsb.orgwikipedia.orgmicrobenotes.comnih.gov. Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring microbenotes.com. This compound is reported to be stable against narrow-spectrum beta-lactamases and Extended Spectrum β-Lactamases (ESBLs) that are not of the AmpC type wikipedia.orguni.luwikipedia.orgmicrobenotes.comnih.govelsevier.es. This stability provides this compound with activity against bacterial strains that produce these types of beta-lactamases, which are common mechanisms of resistance to other beta-lactam antibiotics wikipedia.orguni.lumicrobenotes.com.

Mechanisms of Resistance to this compound

Despite its stability against certain beta-lactamases, bacterial resistance to this compound can occur through various mechanisms wikipedia.orgmicrobenotes.com.

Inactivation by Carbapenemases and Class C β-Lactamases

A significant mechanism of resistance to this compound is its inactivation by carbapenemases and Class C β-Lactamases (AmpC) wikipedia.orgmicrobenotes.comrcsb.orgmcmaster.ca. Carbapenemases are a diverse group of beta-lactamases capable of hydrolyzing a broad range of beta-lactam antibiotics, including carbapenems and often cephalosporins like this compound microbenotes.com. Class C beta-lactamases, also known as AmpC beta-lactamases, are another group of enzymes that can hydrolyze cephalosporins. Flomoxef sodium is reported to be inactivated by these enzymes wikipedia.orgmicrobenotes.com.

Emergence of Resistance in Bacterial Strains

The emergence of resistance to this compound in bacterial strains can occur through the acquisition or development of resistance mechanisms, including the production of carbapenemases and AmpC beta-lactamases wikipedia.orgmicrobenotes.comrcsb.orgmcmaster.ca. Research has identified specific instances of resistance in strains carrying plasmid-borne genes encoding AmpC enzymes (e.g., DHA-1 or CMY-II) or chromosomal AmpC gene promoter mutations causing overexpression of the enzyme rcsb.orgmcmaster.ca. The emergence of resistance highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and judicious use of antibiotics like this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID(s)Notes
This compound (Flomoxef)65864Generic name Flomoxef
Flomoxef Sodium23679966Sodium salt of Flomoxef
Penicillin-Binding Protein (PBP)N/AClass of bacterial enzymes
Beta-LactamaseN/AClass of bacterial enzymes
CarbapenemaseN/A (Core Carbapenem structure: 13293131)Class of bacterial enzymes
Class C β-Lactamase (AmpC)N/AType of beta-lactamase/enzyme class
Peptidoglycan11620162, 5462260, 4294676, 72210857 (components)Complex polymer, CIDs for components listed

Data Table: Flomoxef Stability Against Beta-Lactamases

Beta-Lactamase TypeFlomoxef StabilitySource
Narrow-spectrum β-lactamasesStable wikipedia.orgmicrobenotes.com
Non-AmpC ESBLsStable uni.luwikipedia.orgmicrobenotes.comnih.govelsevier.es
CarbapenemasesInactivated wikipedia.orgmicrobenotes.comrcsb.orgmcmaster.ca
Class C β-Lactamases (AmpC)Inactivated wikipedia.orgmicrobenotes.comrcsb.orgmcmaster.ca

Detailed Research Findings (Synthesized from search results):

Research indicates that Flomoxef's activity against bacterial cell wall synthesis is mediated through its binding to PBPs. rcsb.orgrcsb.orgmicrobenotes.comnih.govresearchgate.netacs.orgnih.gov This interaction inhibits the transpeptidation process necessary for peptidoglycan cross-linking. rcsb.orgmicrobenotes.comacs.org Studies have characterized Flomoxef's stability against certain beta-lactamases, noting its effectiveness against strains producing narrow-spectrum beta-lactamases and non-AmpC ESBLs. wikipedia.orguni.luwikipedia.orgmicrobenotes.comnih.govelsevier.es However, it is susceptible to hydrolysis by carbapenemases and Class C beta-lactamases. wikipedia.orgmicrobenotes.comrcsb.orgmcmaster.ca Investigations into resistance mechanisms have identified the presence of specific genetic determinants, such as plasmid-borne AmpC genes and chromosomal AmpC promoter mutations, in resistant strains. rcsb.orgmcmaster.ca These findings underscore the selective pressure exerted by antibiotic use and the evolutionary responses of bacterial populations.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Flumarin

In Vitro Pharmacokinetic Characterization

In vitro studies utilize non-living biological components or cell-based systems to assess a compound's ADME properties under controlled conditions. wuxiapptec.com These studies are valuable for early screening and predicting in vivo behavior, requiring fewer resources and being generally quicker than in vivo models. wuxiapptec.com

Absorption Studies (e.g., Caco-2 Permeability)

Absorption studies evaluate how well a compound can cross biological membranes, particularly relevant for orally administered drugs. The Caco-2 cell line, derived from human colon carcinoma, is a widely used in vitro model that differentiates into monolayers mimicking the intestinal epithelium. medtechbcn.comevotec.comeurofinsdiscovery.comgardp.orgnih.gov Caco-2 permeability assays measure the rate of a compound's flux across this monolayer, providing a prediction of human intestinal absorption. medtechbcn.comevotec.comeurofinsdiscovery.comgardp.org These assays can assess passive diffusion and identify involvement of transporters or efflux proteins by measuring transport in both apical-to-basolateral and basolateral-to-apical directions. evotec.comnih.gov

Specific detailed Caco-2 permeability data for Flumarin (Flomoxef) were not found in the provided search results.

Metabolic Stability Profiling (e.g., Microsomal Stability, CYP Inhibition)

Metabolic stability studies assess a compound's susceptibility to biotransformation by enzymes, primarily in the liver. nih.govsrce.hrif-pan.krakow.pl Liver microsomes, containing cytochrome P450 (CYP) enzymes and other metabolic enzymes, are commonly used in vitro systems for evaluating Phase I metabolism. srce.hrif-pan.krakow.plpharmaron.com Hepatocytes, which are intact liver cells, provide a more physiologically relevant model, encompassing both Phase I and Phase II metabolism. srce.hr Metabolic stability is often expressed as in vitro half-life (t1/2) or intrinsic clearance (CLint). srce.hrif-pan.krakow.pl

CYP inhibition studies determine if a compound inhibits specific CYP enzymes, which is critical for assessing potential drug-drug interactions. srce.hrpharmaron.comxenotech.com These assays typically involve incubating the test compound with human or animal liver microsomes and specific substrates for different CYP isoforms. srce.hrpharmaron.compagepress.org

Specific detailed metabolic stability (e.g., microsomal half-life) or CYP inhibition data for this compound (Flomoxef) were not found in the provided search results.

Plasma Protein Binding Assessments

Plasma protein binding refers to the extent to which a compound binds to proteins in the blood plasma, such as albumin and alpha-1 acid glycoprotein. nottingham.ac.ukwikipedia.orgbioanalysis-zone.com Only the unbound fraction of a drug is generally considered available to exert pharmacological effects, be metabolized, or be excreted. nottingham.ac.ukwikipedia.org Plasma protein binding can influence a drug's distribution and elimination. wikipedia.org In vitro methods like equilibrium dialysis are commonly used to determine the fraction of unbound drug. bioanalysis-zone.com

Specific detailed plasma protein binding data for this compound (Flomoxef) were not found in the provided search results.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo PK studies in animal models provide crucial data on a compound's behavior in a living organism, complementing in vitro findings. porsolt.comnuvisan.compharmaron.com These studies help determine systemic exposure, bioavailability, and how the compound is distributed throughout the body. porsolt.comnuvisan.com Common animal species used include mice, rats, dogs, and monkeys. porsolt.comnuvisan.comif-pan.krakow.plpharmaron.com

Systemic Exposure and Bioavailability Studies

Systemic exposure is typically assessed by measuring drug concentrations in blood or plasma over time after administration and calculating parameters like the area under the concentration-time curve (AUC) and maximum concentration (Cmax). frontiersin.orgresearchgate.netwoah.org Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation. woah.orgnih.gov Absolute bioavailability is determined by comparing the AUC after extravascular administration (e.g., oral) to the AUC after intravenous administration. researchgate.netwoah.org

Specific detailed systemic exposure parameters (e.g., AUC, Cmax, Tmax, half-life) or bioavailability data in animal models for this compound (Flomoxef) were not found in the provided search results.

Tissue Distribution and Penetration Analyses

Tissue distribution studies investigate where a compound goes in the body after administration and the extent of its penetration into different organs and tissues. biorxiv.orgnih.govdovepress.commdpi.comscielo.br These studies typically involve administering the compound to animals, collecting tissue samples at various time points, and measuring the compound's concentration in those tissues. nih.govmdpi.comscielo.br This provides insight into potential sites of action, accumulation, or elimination.

Specific detailed tissue distribution or penetration data in animal models for this compound (Flomoxef) were not found in the provided search results.

Data Tables:

Due to the absence of specific preclinical pharmacokinetic data for this compound (Flomoxef) in the provided search results, it is not possible to generate data tables detailing research findings for each subsection as requested. Interactive data tables would typically present quantitative results from the studies described above, such as permeability coefficients (Papp) from Caco-2 assays, half-lives from microsomal stability studies, plasma protein binding percentages, or pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) and tissue concentrations from animal studies.

Elimination Pathways and Metabolite Identification in Preclinical Species

Preclinical investigations into the elimination pathways and metabolite identification of this compound (Flomoxef) have provided insights into how the compound is processed and excreted in different species. Flomoxef (B131810) is reported to undergo minimal metabolism in the liver mims.com. This metabolic process yields at least two identified metabolites: an active metabolite and an inactive hydroxy-ethyltetrazolethiol metabolite mims.com.

Excretion of Flomoxef primarily occurs via the renal route, with a significant portion of the administered dose eliminated unchanged in the urine. Studies indicate that 80-90% of the dose is excreted as the unchanged drug in urine mims.com.

Specific studies in male rats using 14C-labeled Flomoxef have provided more detailed information on elimination and metabolite presence. Following intravenous administration, unchanged Flomomoxef was rapidly eliminated from plasma with a terminal disposition half-life of approximately 11 minutes and a total body clearance of 19 ml/kg/min researchgate.net. Urinary recovery of radioactivity within 72 hours was substantial, with unchanged Flomoxef being the main component excreted in urine researchgate.net. The metabolite 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol (HTT) was also detected in the urine of rats researchgate.net.

Biliary excretion was observed in rats, accounting for 23-32% of the administered dose researchgate.net. The majority of the radioactivity in bile was attributed to unchanged Flomoxef, with only a very small amount of the HTT metabolite being excreted via this route researchgate.net. The rat study also noted the presence of "unknown radioactive metabolites" in plasma that exhibited a slower elimination rate compared to both unchanged Flomoxef and the HTT metabolite researchgate.net.

Preclinical SpeciesPrimary Elimination RoutePercentage Unchanged in UrineIdentified Metabolites
RatRenal, BiliaryPrimarily renal (major route), 80-90% of dose in urine mims.comresearchgate.netActive metabolite mims.com, Inactive hydroxy-ethyltetrazolethiol metabolite (HTT) mims.comresearchgate.net, Unknown radioactive metabolites researchgate.net

Pharmacodynamic Modeling and Simulation

Pharmacodynamic (PD) modeling and simulation are crucial for understanding the relationship between drug exposure and antimicrobial effect, and for predicting the likelihood of therapeutic success. For antibiotics, key pharmacodynamic indices are used to correlate drug concentrations with bacterial killing or growth inhibition nih.govdovepress.comresearchgate.netucla.edu.

Flomoxef is classified as an oxacephem antibiotic, belonging to the beta-lactam class wikipedia.orgguidetopharmacology.org. Beta-lactam antibiotics are generally characterized by time-dependent killing, where the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) is the primary determinant of efficacy researchgate.netucla.edu. The key pharmacodynamic index for time-dependent antibiotics is typically the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT>MIC or T>MIC) nih.govdovepress.comresearchgate.netucla.edu. The area under the concentration-time curve to MIC ratio (AUC/MIC) can also be used, as it incorporates both concentration and time ucla.edu.

Preclinical pharmacodynamic investigations of Flomoxef have utilized various in vitro and in vivo models to characterize its activity and determine relevant PK/PD targets nih.govdovepress.comnih.gov.

Time-Kill Curve Studies for Bactericidal Activity

Time-kill curve studies are in vitro experiments that assess the rate and extent of bacterial killing by an antibiotic over time at different concentrations researchgate.netliverpool.ac.ukfda.gov. These studies provide valuable information about the bactericidal activity and the nature of the drug's effect (concentration-dependent or time-dependent) nih.govfrontiersin.org.

In vitro time-kill curve studies have been conducted for Flomoxef against specific bacterial pathogens, including Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae nih.govdovepress.comnih.gov. One study investigating Flomoxef against ESBL-producing E. coli reported a "unique bactericidal activity" profile, demonstrating time-dependent activity at lower concentrations and concentration-dependent activity at higher concentrations nih.gov.

Another in vitro time-kill analysis highlighted the rapid killing rate of Flomoxef against ESBL-producing K. pneumoniae strains dovepress.com. At a concentration of 8 mg/L, Flomoxef achieved a reduction of greater than 3 log10 CFU/mL in bacterial count within 6 hours and prevented bacterial regrowth for at least 24 hours dovepress.com.

Studies employing a chemostat model to simulate humanized pharmacokinetic regimens also evaluated the bactericidal effects of Flomoxef nih.gov. Under conditions mimicking human exposure, Flomoxef at a simulated dose of 1 g four times daily demonstrated good bactericidal activity, resulting in a reduction of greater than 4 log10 CFU/mL and no regrowth at 24 hours for isolates with MICs up to 4 µg/mL nih.gov.

Concentration-Dependent and Time-Dependent Activity Profiling

While beta-lactam antibiotics like Flomoxef are generally considered to exhibit time-dependent killing researchgate.netucla.edu, specific profiling of Flomoxef's activity has revealed nuances. As noted from time-kill studies, Flomoxef can display both time-dependent activity at lower concentrations and concentration-dependent activity at higher concentrations against certain pathogens nih.gov.

In preclinical murine thigh infection experiments, the antibacterial activity of Flomoxef against ESBL-producing E. coli was found to correlate with both the time that the free drug concentration remained above the MIC (fT>MIC) and the ratio of the area under the free drug concentration-time curve to the MIC (fAUC24/MIC) nih.gov. However, further analysis indicated that fT>MIC was the more significant pharmacodynamic index for predicting the efficacy of Flomoxef in this model nih.gov. The target value of fT>MIC for a 1 log10 kill reduction was determined to be 35.1%, with a target of ≥ 40% suggested for optimal activity nih.gov.

Monte Carlo Simulations for Target Attainment in Preclinical Models

Monte Carlo simulation (MCS) is a computational technique used in preclinical and clinical pharmacology to predict the probability of achieving specific PK/PD targets within a simulated population, accounting for variability in pharmacokinetic parameters and MIC distributions ucla.eduguidetopharmacology.orgwikidata.orgwikipedia.orgdrugbank.com.

Monte Carlo simulations have been applied to evaluate the potential effectiveness of Flomoxef dosing regimens in preclinical contexts and against specific pathogens nih.govnih.govantibiotics.or.jp. A study investigating Flomoxef against ESBL-producing Enterobacterales in dogs utilized MCS to calculate the probability of target attainment nih.gov. This simulation generated profiles for 10,000 virtual patients based on log-normally distributed pharmacokinetic parameters, using the percentage of time the unbound drug concentration was above the MIC (fT>MIC) as the PK/PD index, assuming a serum protein binding rate of 8% nih.gov.

Another application of MCS for Flomoxef focused on determining appropriate dosing regimens against ESBL-producing Enterobacteriaceae based on achieving specific T>MIC targets nih.govantibiotics.or.jp. This study employed virtual populations of 5,000 patients, utilizing pharmacokinetic parameters derived from Phase 1 human studies antibiotics.or.jp. The simulations assessed the probability of target attainment at T>MIC targets of 40% (associated with bacteriostatic effect) and 70% (associated with bactericidal effect) nih.govantibiotics.or.jp. The results indicated that certain regimens achieved an 80% probability of target attainment at the 70% T>MIC target nih.govantibiotics.or.jp.

While primarily focused on patients, a study in individuals undergoing hepatic resection also utilized Monte Carlo simulations to assess the probability of achieving serum trough concentrations of Flomoxef exceeding the MIC90 for Escherichia coli and methicillin-susceptible Staphylococcus aureus across different creatinine (B1669602) clearance ranges researchgate.net. This highlights the use of MCS to evaluate target attainment for Flomoxef based on different PK/PD parameters and patient characteristics.

Simulation TypeSpecies/PopulationPK/PD TargetNumber of Simulated SubjectsPurpose
Monte Carlo Simulation nih.govDogs (virtual population)fT>MIC nih.gov10,000 nih.govCalculate probability of target attainment for ESBL-E infections nih.gov
Monte Carlo Simulation nih.govantibiotics.or.jpVirtual patients (based on human Phase 1 PK) antibiotics.or.jpT>MIC (40% for bacteriostatic, 70% for bactericidal) nih.govantibiotics.or.jp5,000 antibiotics.or.jpDetermine appropriate dosing regimens against ESBL-producing Enterobacteriaceae nih.govantibiotics.or.jp
Monte Carlo Simulation researchgate.netPatients undergoing hepatic resection (simulated based on observed data) researchgate.netSerum trough concentration > MIC90 researchgate.netNot specified in snippet, but simulations were performed researchgate.netAssess probability of achieving target concentrations in serum and liver tissue researchgate.net

Advanced Analytical Methodologies for Flumarin Quantification and Characterization

Chromatographic Techniques for Flumarin Analysis

Chromatography plays a crucial role in separating this compound from other components in a mixture, allowing for its accurate quantification and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the analysis of pharmaceutical compounds like this compound. Method development in HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rate, column temperature, and detection wavelength to achieve optimal separation and sensitivity. One reported HPLC method for related substance analysis of flomoxef (B131810) sodium utilizes an octadecylsilane (B103800) bonded silica (B1680970) gel (C18) column (4.6mm × 250mm, 5μm). The mobile phase consists of a mixture of phosphate (B84403) buffer solution and methanol (B129727) (75:25). The detection wavelength is set at 246 nm, the column temperature at 25°C, and the flow rate at 1.0 ml per minute, with an injection volume of 5 μl. patsnap.com This method is used to determine the purity of flomoxef triethylamine (B128534) salt and the final flomoxef sodium salt product google.com.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC offers advantages over conventional HPLC, including improved speed, resolution, and sensitivity, by using smaller particle size columns and higher pressures. While specific UPLC applications solely focused on this compound were not extensively detailed in the search results, UPLC is a general technique applicable to pharmaceutical analysis, offering enhanced performance characteristics compared to HPLC rroij.com. A study on morniflumate, another pharmaceutical, highlights that UPLC brings improvements in sensitivity, resolution, and speed of analysis, operating at higher pressures than HPLC rroij.com. This suggests that UPLC could be applied to this compound analysis for similar benefits.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

LC-MS/MS is a powerful technique for the sensitive and selective quantification of compounds in complex matrices, often used in pharmacokinetic studies. An LC-MS/MS bioanalysis methodology has been employed for determining drug concentrations, including flomoxef, in pharmacokinetic/pharmacodynamic studies using a hollow-fibre infection model researchgate.netnih.gov. This indicates the applicability of LC-MS/MS for sensitive quantification of this compound in biological samples.

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric methods provide valuable information about the structure and identity of this compound. Infrared (IR) spectroscopy is a technique used for identification by comparing the spectrum of a sample to that of a standard rroij.com. Melting point determination by the capillary method is also used for identification rroij.com. While specific details on the application of other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for the structural elucidation of this compound beyond its molecular formula and weight were not prominently featured in the search results, these techniques are fundamental in the comprehensive structural analysis of organic compounds. The PubChem entry for Flomoxef sodium provides its molecular formula and confirms its structure nih.gov.

Validation of Analytical Procedures for this compound Research

Validation of analytical methods is crucial to ensure their reliability, accuracy, and consistency for their intended purpose in research and quality control. Key validation parameters include accuracy, precision, linearity, and range rroij.com.

Accuracy, Precision, Linearity, and Range Determinations

Accuracy refers to the closeness of the measured value to the true value. Precision indicates the degree of agreement among individual test results when the method is applied repeatedly to homogeneous samples, often expressed as standard deviation or relative standard deviation (coefficient of variation) rroij.com. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range rroij.com. The range is the interval between the upper and lower concentrations of the analyte for which the analytical method has demonstrated suitability rroij.com.

While detailed validation data specifically for this compound analytical methods were not extensively provided in the search results, the importance of these parameters in method validation is highlighted in the context of pharmaceutical analysis rroij.com. Studies on other compounds, such as morniflumate, demonstrate the determination of accuracy, precision, and linearity as part of UPLC method validation in accordance with ICH guidelines rroij.com. A study involving flomoxef analysis mentions performing precision, accuracy, serial dilution, and recovery tests for method validation issuu.com. Another study notes that their developed HPLC method for quantifying plasma levels of a related compound (cefmetazole) is simple and precise researchgate.net. These examples underscore the standard practice of validating analytical methods for pharmaceutical compounds, including this compound, by assessing these key parameters.

Adherence to International Guidelines (e.g., ICH Q2(R1))

The validation of analytical procedures for pharmaceutical substances like this compound is governed by international guidelines to ensure the reliability and comparability of analytical data across different laboratories and regulatory regions. The International Conference on Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical methods, notably ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology" europa.euresearchgate.netdemarcheiso17025.comeuropa.eugmp-compliance.orgich.org.

Adherence to ICH Q2(R1) (or its successor, ICH Q2(R2)) is considered essential for analytical methods supporting regulatory submissions for new drug products and drug substances researchgate.netdemarcheiso17025.com. This guideline outlines the validation characteristics that should be considered for different types of analytical procedures, including identification tests, quantitative tests for impurities, limit tests for impurities, and quantitative tests for the active moiety (assay) europa.euich.orgyoutube.com.

For the quantitative analysis of this compound (assay), ICH Q2(R1) recommends evaluating parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness demarcheiso17025.comeuropa.euyoutube.com. For impurity testing, additional parameters like detection limit (LOD) and quantitation limit (LOQ) are also relevant demarcheiso17025.comyoutube.com.

Demonstrating adherence to ICH Q2(R1) for this compound analysis involves performing specific experiments as described in the guideline to assess each relevant validation characteristic and documenting the results. This includes defining the scope and application of the method, establishing acceptance criteria for each validation parameter, and executing the validation experiments demarcheiso17025.comresearchgate.net. The goal is to provide documented evidence that the analytical method is suitable for its intended purpose demarcheiso17025.comeuropa.euyoutube.com.

While the importance of following ICH guidelines for this compound's analytical methods is understood within the pharmaceutical context, specific reports detailing the complete ICH Q2(R1) validation study performed for a particular analytical method for this compound were not found in the search results.

Forced Degradation Studies and Stability Indicating Methods

Forced degradation studies, also known as stress testing, are a critical part of pharmaceutical development. They involve subjecting a drug substance or drug product to accelerated degradation conditions that are more severe than those used in accelerated stability studies nih.govpharmoutsourcing.comlhasalimited.orgpnrjournal.com. The purpose of forced degradation studies is to generate potential degradation products, elucidate degradation pathways, and help in the development and validation of stability-indicating analytical methods nih.govlhasalimited.orgpnrjournal.com.

For a compound like this compound, forced degradation studies would typically involve exposure to various stress conditions, including:

Acid hydrolysis (e.g., using dilute hydrochloric acid) arlok.com

Base hydrolysis (e.g., using dilute sodium hydroxide) arlok.com

Thermal degradation (e.g., elevated temperatures in dry heat or high humidity) pharmoutsourcing.comarlok.com

Photolytic degradation (exposure to UV or visible light) pharmoutsourcing.comarlok.com

Oxidative degradation (e.g., using hydrogen peroxide) arlok.com

By analyzing samples subjected to these conditions using appropriate analytical techniques, the degradation profile of this compound can be determined. The degradation products formed are then identified and characterized nih.govlhasalimited.org.

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (this compound) and detect and quantify its degradation products over time, without interference from other components nih.govpnrjournal.comarlok.com. The development of a SIM is a key outcome of forced degradation studies. The method must be able to separate this compound from all its potential degradation products and other components in the sample matrix nih.govarlok.com.

Validation of a stability-indicating method for this compound would include demonstrating its specificity in the presence of degradation products generated during forced degradation, as well as other relevant validation parameters like accuracy, precision, linearity, and range nih.govarlok.com. The SIM is then applied to analyze samples from long-term and accelerated stability studies to monitor the degradation of this compound and determine its shelf life and appropriate storage conditions nih.govlhasalimited.org.

Specific details regarding forced degradation conditions applied to this compound, the degradation products identified, or specific data from stability-indicating method validation for this compound were not found in the provided search results. Such information is typically part of proprietary drug development data.

Emerging Research Avenues and Preclinical Applications of Flumarin

Evaluation of Antimicrobial Spectrum against Contemporary Pathogens

Activity against Multidrug-Resistant (MDR) Bacterial Strains

Research into flomoxef (B131810) (Flumarin) has demonstrated its potent antibacterial activity, positioning it as a valuable option in the antibiotic arsenal, including against pathogens that have developed resistance to other antibiotic classes patsnap.com. Flomoxef is active against Gram-positive, Gram-negative, and anaerobic bacteria essentialmeds.orgresearchgate.net. Studies have evaluated its activity against MDR pathogens. For example, some nature-inspired molecules have shown potent activity against Gram-positive MDR bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), and moderate activity against Gram-negative MDR pathogens such as Escherichia coli and Acinetobacter baumannii frontiersin.org. While this research is on different compounds, it highlights the ongoing need and investigation into agents effective against MDR strains, a context in which flomoxef's activity is relevant. Flomoxef has shown good in vitro activity against clinically important Gram-positive and Gram-negative pathogens causing community- and hospital-associated infections essentialmeds.org.

Susceptibility Studies for Extended-Spectrum β-Lactamase (ESBL)-Producing Organisms

Flomoxef sodium is an oxacephem antibiotic that is not inactivated by ESBL and narrow-spectrum β-lactamases essentialmeds.org. This characteristic makes it of interest for treating infections caused by ESBL-producing Enterobacterales essentialmeds.orgresearchgate.net. Studies have examined the in vitro activity of flomoxef against ESBL-producing Escherichia coli and Klebsiella pneumoniae. In one study of isolates from Korea, 98.9% of ESBL-producing E. coli and 89.2% of ESBL-producing K. pneumoniae were susceptible to flomoxef nih.gov. The MIC50/MIC90 values were 1/4 μg/mL for ESBL-producing E. coli and 0.5/16 μg/mL for ESBL-producing K. pneumoniae nih.gov. These findings suggest that flomoxef could be considered as an alternative for infections caused by these organisms nih.gov. Another study in Malaysia also indicated that flomoxef may be a potential alternative to carbapenems for urinary tract infections caused by ESBL-producers, showing lower MIC50/90 values compared to cefmetazole (B193816) and cefoxitin (B1668866) against both E. coli and K. pneumoniae ESBL strains nih.gov. While in vitro studies show activity against most strains of ESBL-producing Enterobacterales, validated clinical breakpoints for susceptibility testing are not currently available essentialmeds.org.

Table 1: In Vitro Susceptibility of ESBL-Producing Isolates to Flomoxef

OrganismNumber of Isolates% SusceptibleMIC50 (μg/mL)MIC90 (μg/mL)Source
ESBL-producing E. coli9398.9%14Korea nih.gov
ESBL-producing K. pneumoniae8389.2%0.516Korea nih.gov

Note: Data compiled from search result nih.gov.

Combination Antimicrobial Strategies

Synergistic Interactions with Other Antimicrobial Agents

The use of combination antibiotic therapy is a promising therapeutic approach to combat increasing resistance levels scirp.org. Combining two antibiotics can result in synergism, indifference, or antagonism scirp.org. Synergy is defined as significantly greater activity provided by two agents combined than the sum of each agent alone, potentially allowing lower doses to reduce toxicity and preventing the emergence of resistance scirp.org. Research has explored the potential for synergistic interactions between flomoxef and other antimicrobial agents. For instance, a study assessed the combination of flomoxef and amikacin (B45834) for the treatment of neonatal sepsis caused by ESBL-producing Enterobacterales researchgate.netnih.gov. In vitro pharmacodynamic assays, including chequerboard assays and hollow-fibre infection models, were used nih.gov. The model demonstrated synergistic relationships for the flomoxef/fosfomycin (B1673569) combination on susceptible and fosfomycin-resistant bacteria nih.gov.

Strategies for Resistance Prevention in Combination Therapies

Combination therapy is one strategy that may help prevent the emergence of resistance to individual antibiotics scirp.org. By targeting different pathways or sites, the likelihood of a bacterium developing simultaneous resistance to multiple agents is reduced. In the context of flomoxef, combining it with agents like amikacin or fosfomycin has been investigated, with promising results in in vitro studies regarding synergistic effects researchgate.netnih.gov. These synergistic interactions could contribute to strategies for resistance prevention by allowing for lower concentrations of each drug while maintaining efficacy scirp.org. Furthermore, the lack of emergence of resistance observed in flomoxef-containing arms in some in vitro studies suggests its potential role in resistance prevention strategies nih.gov.

Development of In Vitro and Ex Vivo Infection Models

In vitro and ex vivo infection models are crucial tools in preclinical research for evaluating the efficacy of antimicrobial agents and combinations liverpool.ac.uknih.gov. These models allow for the study of bacterial growth, biofilm formation, and the effects of antibiotics in controlled environments that can mimic aspects of in vivo infections liverpool.ac.uknih.govmdpi.comwounds-uk.com.

Studies on flomoxef have utilized such models. For example, the combination of flomoxef and amikacin has been assessed using chequerboard assays and hollow-fibre infection models (HFIMs) to examine pharmacodynamic interactions against Enterobacterales isolates researchgate.netnih.gov. The HFIM is a dynamic in vitro model that can simulate standardized infections liverpool.ac.uk.

Ex vivo models, often using explanted tissues like skin, offer a bridge between in vitro assays and in vivo animal studies nih.govmdpi.comwounds-uk.comfrontiersin.org. They can provide a more relevant environment than traditional in vitro methods while being more cost-effective and an alternative to live animal testing wounds-uk.com. While the provided search results specifically mention in vitro and ex vivo models in the context of evaluating other antimicrobial agents or combinations nih.govmdpi.comwounds-uk.comfrontiersin.org, their general application in preclinical research is well-established. The use of a murine thigh infection model has also been noted in the context of flomoxef research liverpool.ac.uknih.gov. These models are vital for understanding the activity of flumoxef and potential combination therapies against contemporary pathogens, including MDR and ESBL-producing strains.

Hollow-Fiber Infection Model (HFIM) for Pharmacodynamic Simulations

The Hollow-Fiber Infection Model (HFIM) is an advanced in vitro system utilized to simulate the dynamic changes in drug concentration observed in vivo, thereby enabling a more accurate assessment of antimicrobial pharmacodynamics. bio-connect.nlgardp.orgiomcworld.org This model employs hollow fiber bioreactor cartridges that create a two-compartment system, allowing precise control over drug exposure time and concentration to mimic human pharmacokinetic profiles. bio-connect.nlgardp.org The HFIM is considered a valuable tool for characterizing the in vitro pharmacodynamics of antimicrobial agents and offers advantages over traditional static models by allowing for dynamic concentration control. bio-connect.nlgardp.org It also facilitates the study of a large number of organisms to assess the emergence of resistance and determine drug-drug interactions (DDIs) by controlling the kinetics of multiple drugs. gardp.org

This compound has been evaluated using the HFIM, particularly in studies investigating its potential for treating neonatal sepsis. who.intnih.govnih.govresearchgate.net These studies have employed HFIM experiments to assess the pharmacodynamic interaction of flomoxef in combination with other antibiotics, mimicking neonatal plasma exposures of clinically relevant drug doses against bacterial isolates. nih.govresearchgate.net The HFIM experiments have provided insights into the bacterial killing profiles and the prevention of resistance emergence when flomoxef is used in combination. nih.govnih.govresearchgate.net

Chequerboard Assays for Drug Interaction Assessment

Chequerboard assays are in vitro methods used to evaluate the interaction between two antimicrobial agents, determining whether the combination exhibits synergy, additivity/indifference, or antagonism. emerypharma.comcreative-diagnostics.com This assay involves creating a grid of wells containing varying concentrations of two drugs, allowing for the assessment of their combined effect on bacterial growth. nih.govnih.govcreative-diagnostics.com The interaction is typically quantified using the Fractional Inhibitory Concentration (FIC) index, where an FIC index value of <0.5 indicates synergy, 0.5-4 indicates additivity or indifference, and >4 indicates antagonism. emerypharma.comcreative-diagnostics.com

Chequerboard assays have been employed to assess the pharmacodynamic interaction of flumoxef when combined with other antibiotics, such as amikacin and fosfomycin. nih.govnih.govresearchgate.net These assays have been utilized on selected bacterial strains to determine the nature and magnitude of the pharmacodynamic interaction for the combination. nih.govnih.gov Results from chequerboard assays have indicated synergistic interactions between flomoxef and these agents in terms of bacterial killing against certain strains. nih.govnih.govresearchgate.net

Table 1: Interpretation of FIC Index Values in Chequerboard Assays emerypharma.comcreative-diagnostics.com

FIC Index ValueInteraction Type
< 0.5Synergy
0.5 - 4Additive or Indifference
> 4Antagonism

Exploration of this compound's Role in Specific Infection Models (e.g., Neonatal Sepsis)

This compound's potential role has been explored in specific infection models, with a notable focus on neonatal sepsis. Neonatal sepsis is a life-threatening infection that contributes significantly to global mortality, particularly in low- and middle-income countries (LMICs) where antimicrobial resistance is prevalent. researchgate.netgardp.orgnih.gov Current empirical treatments are increasingly challenged by rising resistance rates. gardp.orgnih.gov

Flumoxef has been investigated as a potential alternative or component of empirical regimens for neonatal sepsis in settings with a high prevalence of multidrug-resistant bacteria. gardp.orgnih.govresearchgate.net Studies have assessed the pharmacodynamics of flumoxef, often in combination with other antibiotics like amikacin or fosfomycin, using in vitro models such as chequerboard assays and HFIM experiments designed to mimic neonatal drug exposures. nih.govnih.govresearchgate.net These preclinical studies aim to determine the efficacy of flumoxef-based combinations in bacterial killing and preventing resistance emergence in pathogens relevant to neonatal sepsis. nih.govnih.govresearchgate.net

Investigation of this compound's Activity Against Novel or Challenging Pathogen Groups

Investigations into this compound's activity have included its effectiveness against challenging pathogen groups, particularly those exhibiting resistance mechanisms that can compromise the efficacy of other antibiotics. Flumoxef is characterized as an oxacephem β-lactam with demonstrated stability against certain β-lactamases, specifically non-AmpC Extended-Spectrum β-Lactamases (ESBLs). nih.govessentialmeds.org ESBLs are a significant resistance mechanism among Gram-negative bacteria, posing a challenge to the effectiveness of many β-lactam antibiotics. nih.gov

Flumoxef exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as anaerobes. nih.govessentialmeds.org However, it is noted to be inactive against certain challenging pathogens, including Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales that produce AmpC β-lactamases. essentialmeds.org The exploration of this compound's activity against challenging pathogens is closely linked to its potential use in areas with high rates of resistant infections, such as the context of neonatal sepsis in LMICs where ESBL-producing Enterobacterales are a concern. gardp.orgnih.govresearchgate.net

Table 2: Select Pathogen Groups and this compound Activity nih.govessentialmeds.org

Pathogen GroupThis compound ActivityNotes
Gram-positive bacteriaActiveExcept Enterococcus spp. essentialmeds.org
Gram-negative bacteriaActiveExcept P. aeruginosa, Acinetobacter spp., and AmpC producers essentialmeds.org
AnaerobesActive nih.govessentialmeds.org
Non-AmpC ESBL-producing EnterobacteralesActiveStable against non-AmpC ESBLs nih.govessentialmeds.org
AmpC-producing EnterobacteralesInactive essentialmeds.org
Pseudomonas aeruginosaInactive essentialmeds.org
Acinetobacter spp.Inactive essentialmeds.org

Q & A

Q. What is the mechanism of action of Flumarin, and how can researchers design in vitro experiments to assess its efficacy against resistant bacterial strains?

this compound, a third-generation oxacephem antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative bacteria. To evaluate efficacy, researchers should employ standardized antimicrobial susceptibility testing (AST) methods such as broth microdilution or agar dilution assays. Key steps include:

  • Preparing bacterial inoculums adjusted to 0.5 McFarland standard.
  • Testing this compound across a concentration gradient (e.g., 0.25–128 μg/mL) to determine minimum inhibitory concentrations (MICs).
  • Including quality control strains (e.g., Escherichia coli ATCC 25922) to validate experimental conditions .

Q. What methodological considerations are critical for ensuring reproducibility in this compound pharmacokinetic (PK) studies?

Reproducibility requires strict adherence to bioanalytical protocols:

  • Use validated high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) methods to quantify this compound in plasma/tissue samples.
  • Standardize sample collection times post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to capture absorption, distribution, and elimination phases.
  • Report assay precision (coefficients of variation <15%) and accuracy (85–115% recovery) to meet regulatory guidelines .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s clinical applications?

  • Define search terms using Boolean operators (e.g., "Flomoxef Sodium" AND "antibiotic resistance" OR "clinical trials").
  • Prioritize primary sources (peer-reviewed journals indexed in PubMed/MEDLINE) over secondary reviews.
  • Use tools like PRISMA flow diagrams to document study selection and assess bias in existing data .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s MIC values across geographically distinct bacterial isolates?

Discrepancies may arise from regional differences in resistance gene prevalence (e.g., extended-spectrum β-lactamases). Advanced approaches include:

  • Performing whole-genome sequencing (WGS) to identify resistance mutations or plasmid-mediated genes.
  • Correlating MICs with genetic markers using logistic regression models.
  • Applying cluster analysis to group isolates by resistance profiles and geographic origin .

Q. What experimental strategies optimize this compound’s stability in in vivo models to enhance pharmacodynamic (PD) outcomes?

  • Use murine thigh infection models to simulate human PK/PD parameters.
  • Adjust dosing intervals based on time above MIC (T > MIC) calculations.
  • Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling software (e.g., NONMEM) to predict optimal dosing regimens .

Q. How should researchers design a study to investigate this compound’s synergy with β-lactamase inhibitors?

  • Employ checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5.
  • Test combinations with inhibitors like clavulanic acid or avibactam at fixed ratios (e.g., 1:1, 1:4).
  • Validate results using time-kill curves to assess bactericidal activity over 24 hours .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Apply probit or logit regression to calculate median lethal doses (LD50).
  • Use Kaplan-Meier survival analysis for time-to-event data in animal models.
  • Report 95% confidence intervals and justify sample sizes via power analysis (α=0.05, β=0.2) .

Data Presentation and Validation

Q. How can researchers ensure transparency when reporting conflicting results in this compound’s in vitro vs. in vivo efficacy?

  • Disclose experimental variables (e.g., inoculum size, growth media) that may affect in vitro results.
  • Compare PK parameters (e.g., AUC/MIC ratios) across models to identify translational gaps.
  • Use Bland-Altman plots to quantify agreement between datasets .

Q. What protocols validate the purity of synthesized this compound derivatives in structure-activity relationship (SAR) studies?

  • Characterize compounds via nuclear magnetic resonance (NMR; ≥95% purity) and high-resolution mass spectrometry (HRMS).
  • Perform stability testing under physiological conditions (pH 7.4, 37°C) for 24–72 hours.
  • Include negative controls (e.g., solvent-only groups) in bioassays to rule out solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.